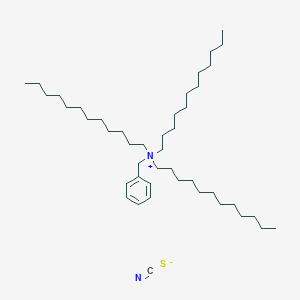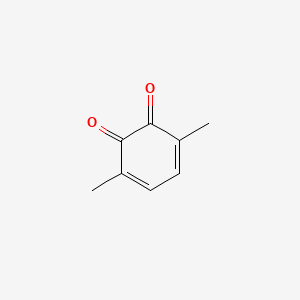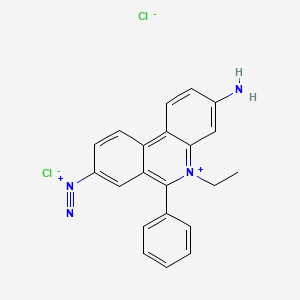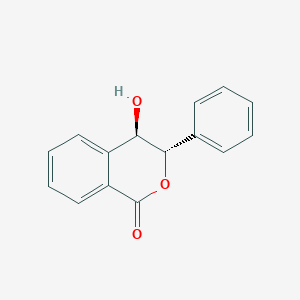
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a 1,3,2-dioxaphosphinan ring attached to a tetramethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of tetramethylpiperidine with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and an alcohol to form the dioxaphosphinan ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like distillation, crystallization, or chromatography may be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in dry solvents like ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to the formation of various phosphoramidates or phosphorothioates.
Scientific Research Applications
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various therapeutic applications.
Industry: It is used as an additive in flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s derivatives may interact with biological macromolecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3,2-Dioxaphospholan-2-yl)azepan-2-one: Similar in structure but with a different ring system.
4-Methyl-1,3,2-dioxaphosphinan-2-yl derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Uniqueness
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine is unique due to its combination of a dioxaphosphinan ring and a tetramethylpiperidine moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
63941-44-6 |
|---|---|
Molecular Formula |
C12H24NO2P |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C12H24NO2P/c1-11(2)8-10(9-12(3,4)13-11)16-14-6-5-7-15-16/h10,13H,5-9H2,1-4H3 |
InChI Key |
HQBYHCXYEVBRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)P2OCCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

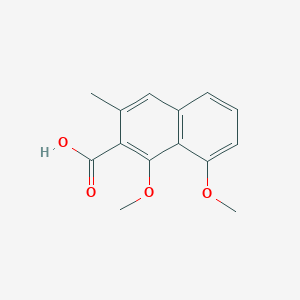
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
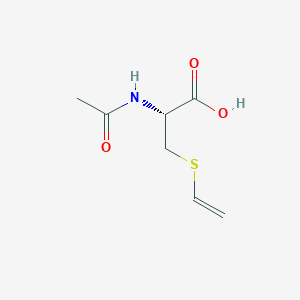
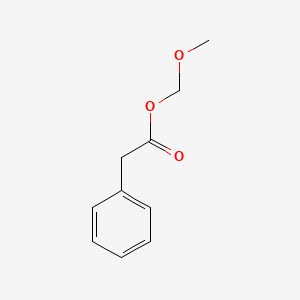
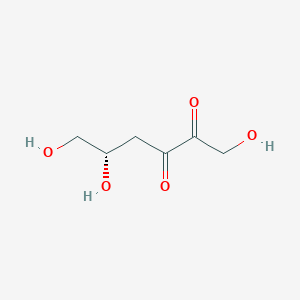
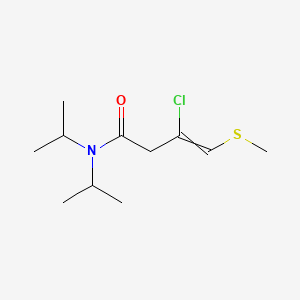
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
